BenchChemオンラインストアへようこそ!

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine (CAS 2416242-89-0) is a dihalogenated 4-dimethylaminopyridine derivative with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol. The compound features a unique 2‑chloro‑3‑bromo substitution pattern on the pyridine ring, which distinguishes it from both mono‑halogenated and other regioisomeric dihalogenated 4‑dimethylaminopyridine analogues.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51
CAS No. 2416242-89-0
Cat. No. B2880391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine
CAS2416242-89-0
Molecular FormulaC7H8BrClN2
Molecular Weight235.51
Structural Identifiers
SMILESCN(C)C1=C(C(=NC=C1)Cl)Br
InChIInChI=1S/C7H8BrClN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3
InChIKeyYUNFIHMSJDUGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine (CAS 2416242-89-0): A Dihalogenated 4-Dimethylaminopyridine Building Block for Medicinal Chemistry and Chemical Biology


3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine (CAS 2416242-89-0) is a dihalogenated 4-dimethylaminopyridine derivative with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol . The compound features a unique 2‑chloro‑3‑bromo substitution pattern on the pyridine ring, which distinguishes it from both mono‑halogenated and other regioisomeric dihalogenated 4‑dimethylaminopyridine analogues . Commercially available at a purity of ≥95% , this compound serves as a versatile synthetic intermediate for sequential cross‑coupling reactions and as a scaffold for structure–activity relationship (SAR) exploration in drug discovery programmes.

Why 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine Cannot Be Replaced by Its Closest Structural Analogues


Simply substituting a mono‑bromo or a different regioisomeric dihalogenated 4‑dimethylaminopyridine for 3‑bromo‑2‑chloro‑N,N‑dimethylpyridin‑4‑amine alters the compound’s physicochemical property profile—most notably lipophilicity and polar surface area—in ways that can significantly impact membrane permeability, solubility, and molecular recognition . The specific 2‑chloro‑3‑bromo arrangement also creates a differential reactivity gradient (Br > Cl) that enables regioselective sequential functionalisation, a feature that is absent in symmetrical or mono‑halogenated analogues . Consequently, generic substitution without re‑optimisation of the downstream synthetic route or biological assay conditions carries a high risk of divergent outcomes, making direct procurement of this exact compound critical for reproducible SAR studies.

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine Versus Closest Analogues


Elevated Lipophilicity (logP) Relative to the Mono‑Bromo Analogue

The target compound displays a computed logP of 2.17, which is 0.26 log units higher than that of the mono‑bromo analogue 3‑bromo‑N,N‑dimethylpyridin‑4‑amine (logP = 1.91) . This increase in lipophilicity is attributable to the additional chloro substituent at the 2‑position and may confer improved passive membrane permeability, a critical parameter for cell‑based assays and intracellular target engagement .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Increased Polar Surface Area (PSA) Versus the Mono‑Bromo Analogue

The target compound exhibits a computed topological polar surface area (TPSA) of 63.32 Ų, which is substantially higher than the PSA of 16.13 Ų reported for 3‑bromo‑N,N‑dimethylpyridin‑4‑amine . The larger PSA is likely to influence aqueous solubility, hydrogen‑bonding capacity, and blood–brain barrier penetration profiles relative to the mono‑halogenated comparator.

Polar Surface Area Drug-Likeness ADME

Moderate Lipophilicity Relative to the Meta‑Chloro Regioisomer

The 2‑chloro‑3‑bromo isomer (logP = 2.17) is 0.39 log units less lipophilic than its 3‑bromo‑5‑chloro regioisomer (logP = 2.56) . This places the target compound in a distinct lipophilicity window that may offer a better balance between permeability and metabolic stability for certain target classes.

Regioisomer Comparison Lipophilicity Lead Optimisation

Regioselective Reactivity Gradient for Sequential Cross‑Coupling

The ortho‑chloro substituent (C2) is significantly less reactive toward palladium‑catalysed cross‑coupling than the bromo substituent at C3, creating a well‑established reactivity gradient that enables chemoselective sequential functionalisation without protection/deprotection steps [1]. While direct quantitative kinetic data for this specific compound are not publicly available, the principle is grounded in the universally observed relative reactivity order Ar–I > Ar–Br >> Ar–Cl under standard Suzuki–Miyaura conditions [1].

Cross-Coupling Synthetic Chemistry Sequential Functionalisation

Procurement-Relevant Application Scenarios for 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine


Focused Kinase or Epigenetic Inhibitor Library Design Requiring Defined Lipophilicity

Medicinal chemistry programmes targeting kinases or bromodomain‑containing proteins, where intracellular access is required but excessive lipophilicity must be avoided, can exploit the moderate logP of 2.17 . This value sits between the more polar mono‑bromo analogue (logP 1.91) and the more lipophilic meta‑chloro regioisomer (logP 2.56), offering a balanced starting point for hit‑to‑lead optimisation .

Sequential Diversification of 4‑Aminopyridine Scaffolds via Chemoselective Cross‑Coupling

Synthetic chemists requiring a single intermediate that can be orthogonally elaborated at two positions can leverage the Br > Cl reactivity gradient [1]. This capability supports the rapid generation of compound arrays for SAR studies, reducing the need for separate monohalogenated building blocks and shortening synthetic routes [1].

Physicochemical Property‑Guided Fragment Elaboration in CNS Drug Discovery

For central nervous system (CNS) programmes where TPSA thresholds (<90 Ų for blood–brain barrier penetration) are critical, the target compound’s PSA of 63.32 Ų provides a measurable advantage over the mono‑bromo analogue (PSA 16.13 Ų) by placing the scaffold in a more favourable region of the CNS MPO (Multiparameter Optimization) scoring space before further derivatisation .

Procurement for Reproducible Structure–Activity Relationship Studies

Because the compound is commercially available at a consistent purity of ≥95% , it can be directly sourced for systematic SAR campaigns. Substituting a regioisomer or mono‑halogenated analogue would require re‑characterisation of the entire property‑activity landscape, increasing cost and delaying project timelines .

Quote Request

Request a Quote for 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.